N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-19-9-7-18(8-10-19)25-11-13-26(14-12-25)21(27)15-17-16-31-22(23-17)24-32(28,29)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQITQQTHVGEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, through a process of activation or blockade. This interaction results in changes in the function of these receptors, which can lead to various therapeutic effects. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This interaction can influence various biochemical pathways and their downstream effects, including those related to cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Result of Action
The compound’s action results in molecular and cellular effects that can be beneficial for the treatment of various disorders. For instance, it has been found to be a potential acetylcholinesterase inhibitor with adequate pharmacokinetic properties. It has also shown neuroprotective potential, validating its use in alleviating toxic effects of aluminium.
Biological Activity
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects.
- Molecular Formula: C20H24N3O4S
- Molecular Weight: 396.55 g/mol
- CAS Number: Not specified in the sources but can be derived from the structure.
The compound exhibits a multifaceted mechanism of action, primarily targeting:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon levels. The structure of this compound suggests potential DPP-IV inhibitory activity due to the presence of piperazine and thiazole moieties .
Antidiabetic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance:
- In vitro studies demonstrated that structural analogs showed IC50 values ranging from 18 nM to 50 nM against DPP-IV, indicating strong inhibitory effects .
Anti-inflammatory Effects
The compound's thiazole structure is associated with anti-inflammatory properties. Research has shown that:
- Compounds containing thiazole rings exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is involved in inflammation pathways. A related study reported IC50 values for COX-II inhibition as low as 1.33 μM for structurally similar compounds .
Anticancer Potential
Investigations into the anticancer potential of benzothiazole derivatives have highlighted their ability to inhibit tumor growth:
- Cell line studies revealed that benzothiazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .
Case Study 1: DPP-IV Inhibition
A study focused on the synthesis and evaluation of a series of piperazine-containing compounds found that one derivative exhibited significant DPP-IV inhibition with an IC50 value of 18 nM. This suggests that modifications to the piperazine structure can enhance biological activity against diabetes .
Case Study 2: Anti-inflammatory Activity
Another investigation evaluated a thiazole-based compound's effect on inflammation in a mouse model. The results indicated a reduction in inflammatory markers by over 70%, highlighting the potential use of this compound in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds with similar structures. Research indicates that derivatives of thiazoles and piperazines can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Mechanism
A study conducted by Nacher-Luis et al. (2024) demonstrated that compounds with thiazole derivatives induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis revealed a significant increase in sub-G1 phase cells, indicative of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various bacterial strains. Studies have shown that it possesses inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonyl group enhances lipophilicity, potentially increasing membrane permeability.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Activity against S. aureus, E. coli |
Neuropharmacological Effects
The piperazine ring suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Activity against S. aureus, E. coli |
| Neuropharmacological | Potential effects on serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
